molecular formula C9H18N2O3 B13320383 Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate

Cat. No.: B13320383
M. Wt: 202.25 g/mol
InChI Key: DMSCTMUXQVMOJE-ZETCQYMHSA-N
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Description

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate is a chemical compound with a complex structure that includes an amino group, an amide group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate typically involves the reaction of specific amino acids with methyl esters under controlled conditions. One common method involves the use of protected amino acids, which are then deprotected and coupled with methyl esters to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the compound. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino and amide groups play crucial roles in binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and methyl esters, such as:

  • Methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate
  • Methyl (2S)-2-(2-aminoacetamido)-5-methylhexanoate

Uniqueness

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate is unique due to its specific structure, which includes a combination of amino, amide, and methyl ester groups. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate

InChI

InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t7-/m0/s1

InChI Key

DMSCTMUXQVMOJE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN

Origin of Product

United States

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